Butyryl-L-carnitine-d3 (chloride)
Overview
Description
Butyryl-L-carnitine-d3 (chloride): is a deuterium-labeled derivative of Butyryl-L-carnitine chloride. It is primarily used as an internal standard for the quantification of butyryl-L-carnitine in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is a butyrate ester derived from carnitine and is often utilized in scientific research due to its stable isotopic labeling .
Mechanism of Action
Target of Action
It is known that this compound is a deuterium-labeled version of butyryl-l-carnitine chloride , which suggests that it may share similar targets with its non-deuterated counterpart.
Mode of Action
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
It is known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
It is known that the compound is hygroscopic and should be stored under inert atmosphere at -20°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyryl-L-carnitine-d3 (chloride) involves the incorporation of deuterium into the butyryl-L-carnitine molecule. This is typically achieved through the use of deuterated reagents and solvents during the chemical synthesis process. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of Butyryl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for scientific research .
Chemical Reactions Analysis
Types of Reactions: Butyryl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of Butyryl-L-carnitine-d3 (chloride) .
Scientific Research Applications
Chemistry: In chemistry, Butyryl-L-carnitine-d3 (chloride) is used as an internal standard in analytical techniques to quantify butyryl-L-carnitine levels in various samples .
Biology: In biological research, the compound is utilized to study metabolic pathways involving carnitine and its derivatives. It helps in understanding the role of carnitine in cellular metabolism and energy production .
Medicine: In medical research, Butyryl-L-carnitine-d3 (chloride) is used to investigate the pharmacokinetics and pharmacodynamics of carnitine-related drugs. It aids in the development of new therapeutic agents targeting metabolic disorders .
Industry: In the industrial sector, the compound is employed in the quality control and standardization of carnitine supplements and related products .
Comparison with Similar Compounds
Butyryl-L-carnitine chloride: The non-deuterated form of Butyryl-L-carnitine-d3 (chloride).
Butyryl-L-carnitine-d7 chloride: Another deuterium-labeled variant with seven deuterium atoms.
Isobutyryl-L-carnitine chloride: An isomer of Butyryl-L-carnitine with a different acyl group
Uniqueness: Butyryl-L-carnitine-d3 (chloride) is unique due to its specific deuterium labeling, which provides enhanced stability and allows for accurate quantification in analytical applications. This makes it particularly valuable in research settings where precise measurements are crucial .
Properties
IUPAC Name |
[(2R)-2-butanoyloxy-3-carboxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYJSBLNSDMCEA-VGBYKQEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334532-21-6 | |
Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(1-oxobutoxy)-, chloride (1:1), (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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